Sodium dodecyl sulfate

Description

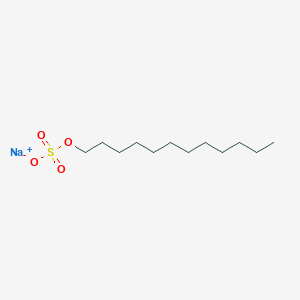

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJMQXJHONAFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026031 | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F (USCG, 1999) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |

CAS No. |

151-21-3, 8012-56-4 | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368GB5141J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

399 to 405 °F (NTP, 1992), 204 °C | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanistic Principles of Sodium Dodecyl Sulfate Interactions with Biomolecules

Unfolding and Denaturation Mechanisms of Proteins by Sodium Dodecyl Sulfate (B86663)

The denaturation of proteins by SDS is a multifaceted process that effectively linearizes polypeptide chains, a crucial step in techniques like polyacrylamide gel electrophoresis (SDS-PAGE). This process involves the disruption of the delicate balance of forces that maintain a protein's native three-dimensional structure.

Role of Hydrophobic Interactions in Protein-Sodium Dodecyl Sulfate Complex Formation

A primary driving force in the formation of protein-SDS complexes is the interaction between the hydrophobic alkyl tail of SDS and the nonpolar amino acid residues of the protein. In their native state, proteins typically fold to bury hydrophobic residues within their core, away from the aqueous environment. SDS disrupts this stable conformation by providing a more favorable hydrophobic environment for these residues.

The hydrophobic tails of SDS molecules associate with the nonpolar side chains of amino acids such as leucine, isoleucine, valine, and phenylalanine. This interaction is thermodynamically favorable as it minimizes the exposure of these hydrophobic groups to water. This process effectively turns the protein "inside out," leading to the unfolding of its tertiary and secondary structures. The protein, now coated with SDS molecules, forms a micelle-like structure where the hydrophobic tails of SDS shield the protein's hydrophobic regions from the solvent.

Molecular dynamics simulations have shown that the dodecyl chains of SDS can insert themselves into the hydrophobic core of a protein, actively disrupting the internal packing and leading to a loss of the native structure. The extent of this hydrophobic interaction is a key determinant of the efficiency of SDS as a denaturing agent.

Contribution of Electrostatic Interactions and Charge Masking to Protein Denaturation

While hydrophobic interactions are crucial for the initial binding and unfolding, electrostatic interactions also play a significant role in the denaturation process. The negatively charged sulfate headgroup of SDS interacts with the charged and polar residues on the protein surface.

Initially, electrostatic attraction may occur between the anionic sulfate groups of SDS and positively charged amino acid residues like lysine (B10760008) and arginine on the protein surface. However, the predominant effect of SDS is the masking of the protein's intrinsic charge. As SDS molecules bind cooperatively to the polypeptide chain, they impart a large net negative charge that overwhelms the protein's native charge. This results in strong electrostatic repulsion between different segments of the protein chain, further promoting unfolding and preventing aggregation.

This uniform negative charge distribution along the protein backbone is fundamental to the principle of SDS-PAGE, where the migration of the protein-SDS complex through the gel matrix is primarily dependent on its molecular weight, rather than its native charge or shape.

Interactive Table: Key Interactions in SDS-Protein Denaturation

| Interaction Type | SDS Component Involved | Protein Residues Involved | Primary Effect |

|---|---|---|---|

| Hydrophobic | Dodecyl (alkyl) tail | Nonpolar (e.g., Leu, Ile, Val, Phe) | Unfolding of protein core, formation of micelle-like complexes |

| Electrostatic | Sulfate headgroup | Charged (e.g., Lys, Arg, Asp, Glu) and Polar | Initial binding, charge masking, intramolecular repulsion |

Dynamics of Protein-Sodium Dodecyl Sulfate Binding and Conformational Transitions

The binding of SDS to a protein is a dynamic and cooperative process. At low concentrations, SDS monomers may bind to high-affinity sites on the protein surface. As the SDS concentration increases, a cooperative binding phase occurs, leading to the formation of micelle-like clusters along the polypeptide chain. This cooperative binding is a key feature of the denaturation process, resulting in a rapid and significant conformational transition from a folded to an unfolded state.

Studies have revealed that the unfolded protein can wrap around SDS micelles in what is described as a "beads-on-a-string" or "necklace" model. In this model, the polypeptide chain links several SDS micelles, with segments of the protein adsorbed onto the surface of these micelles. This dynamic structure is not static, and the protein can move fluidly around the micelles. The number and size of these micelles can vary depending on the protein and the concentration of SDS.

Kinetic Analysis of Sodium Dodecyl Sulfate-Induced Protein Unfolding

The kinetics of protein unfolding induced by SDS can be complex and often exhibit multi-phasic behavior. The rate of unfolding is dependent on several factors, including SDS concentration, temperature, and the intrinsic stability of the protein.

Kinetic studies, often employing techniques like stopped-flow fluorescence or circular dichroism, have shown that the unfolding process can involve one or more intermediate states. The initial binding of SDS monomers is typically a fast process, followed by a slower, rate-limiting step corresponding to the major conformational rearrangement and unfolding of the protein structure. The rate constants for these processes are highly dependent on the SDS concentration, with higher concentrations generally leading to faster unfolding rates. For some proteins, a "burst phase" is observed, indicating a very rapid initial unfolding event upon exposure to SDS.

Interactions of this compound with Nucleic Acids

While SDS is primarily known for its effects on proteins, it also plays a crucial role in procedures involving nucleic acids, largely through its interaction with proteins that are complexed with DNA or RNA.

Disruption of Nucleic Acid-Protein Complexes by this compound

In many biological contexts, nucleic acids are tightly associated with proteins, forming nucleoprotein complexes such as chromatin (DNA and histones) and ribonucleoprotein particles (RNA and proteins). SDS is a highly effective agent for disrupting these complexes. quora.comquora.com

The mechanism of disruption primarily involves the denaturation of the protein component of the complex. quora.comquora.com As described in the previous sections, SDS binds to the proteins, disrupting their tertiary and quaternary structures. This unfolding process alters the protein's conformation to such an extent that it can no longer effectively bind to the nucleic acid. The hydrophobic and electrostatic interactions that mediate the protein-nucleic acid binding are broken, leading to the dissociation of the complex and the release of the nucleic acid.

For example, in DNA extraction protocols, SDS is used to lyse cells and denature cellular proteins, including histones and other DNA-binding proteins. quora.comquora.com This releases the DNA into the solution, free from the proteins that would otherwise interfere with its purification and subsequent analysis. The strong denaturing action of SDS also helps to inactivate nucleases, enzymes that could degrade the nucleic acids. quora.com

It is important to note that SDS does not directly interact with the negatively charged phosphate (B84403) backbone of nucleic acids due to electrostatic repulsion. quora.com Its primary role in the context of nucleic acids is the removal of associated proteins.

Hydrophobic Interactions in Uncharged Nucleic Acid Analogue Electrophoresis with this compound

This compound (SDS) plays a crucial role in the electrophoretic analysis of entirely uncharged nucleic acid (NA) analogues, such as phosphoryl guanidine (B92328) oligonucleotides (PGOs), morpholino oligonucleotides (PMOs), and peptide nucleic acids (PNAs). nih.gov The principle of SDS-polyacrylamide gel electrophoresis (SDS-PAGE), traditionally used for protein separation, has been successfully adapted for these synthetic NAs. nih.gov

The mechanism hinges on the ability of SDS to form hydrophobic interactions with these uncharged molecules. nih.gov The long hydrocarbon tail of the SDS molecule associates with the non-polar regions of the NA analogues. This association coats the analogues with SDS molecules, each carrying a negatively charged sulfate group. nih.gov The result is a large complex with a significant net negative charge, which is essential for mobility within a polyacrylamide gel under the influence of an electric field. This imparted charge allows for the size-based separation of otherwise immobile uncharged biomolecules, demonstrating a key application of SDS's amphipathic properties in bioanalytical techniques. nih.gov

Mechanisms of Lipid Membrane Solubilization by this compound

The solubilization of lipid membranes by this compound is a multi-stage process critical for various biotechnological applications, including cell lysis and protein extraction. google.commedchemexpress.comnih.gov The mechanism is primarily driven by the amphipathic nature of SDS, which allows it to interact with and ultimately disrupt the phospholipid bilayer. google.comsemanticscholar.org The process is highly dependent on the relative concentrations of the detergent and the membrane lipids. nih.govehu.es

The solubilization process can be generally understood in three stages. First, at low concentrations, SDS monomers partition into the outer leaflet of the lipid bilayer. google.comehu.es As the concentration of SDS increases to its critical micelle concentration (CMC), which is approximately 8 mM, the bilayer becomes saturated with detergent molecules. google.com This saturation induces mechanical strain, leading to the formation of pores and the eventual fragmentation of the membrane. google.comresearchgate.net Finally, the membrane breaks apart completely, forming mixed micelles composed of lipids and detergent molecules. google.comehu.es

Detergent-Lipid Molar Ratios and Partitioning

The initial interaction between SDS and a lipid membrane is governed by the partitioning of detergent monomers from the aqueous phase into the lipid bilayer. nih.govehu.es This partitioning is a key factor that modulates the subsequent solubilization and is heavily influenced by the detergent-to-lipid molar ratio. medchemexpress.com At low ratios, SDS monomers insert themselves among the phospholipid molecules in the membrane's outer layer. google.com

Systematic studies using techniques like small-angle X-ray scattering (SAXS) have examined the structural changes in lipid vesicles upon exposure to varying concentrations of SDS. These experiments highlight the importance of the molar ratio in determining the resulting structures, from intact vesicles to various mixed micellar forms. nih.gov The precise molar concentrations of lipid and detergent dictate the progression through the stages of solubilization. nih.gov

Below is an interactive data table showing example molar concentrations of the lipid DMPC and the detergent SDS used in structural studies of membrane solubilization.

| Lipid Concentration (mM) | Detergent Concentration (mM) | DMPC/SDS Mass Ratio | Resultant Structure (at 20°C) |

| 3.7 | 0.5 | 1:0.06 | Vesicles |

| 3.7 | 1.1 | 1:0.125 | Vesicles |

| 3.7 | 2.2 | 1:0.25 | Vesicles |

| 3.7 | 4.33 | 1:0.5 | Vesicles |

| 3.7 | 8.7 | 1:1 | Coexistence of Vesicles and Bicelles |

| 3.7 | 17.3 | 1:2 | Coexistence of Vesicles and Bicelles |

| 3.7 | 34.7 | 1:4 | Bicelles |

| 3.7 | 69.4 | 1:8 | Bicelles |

| Data derived from structural analysis of Dimyristoylphosphatidylcholine (DMPC) vesicles mixed with SDS. nih.gov |

Biphasic Solubilization Kinetics and Micellization

Advanced biophysical studies have revealed that the process of membrane solubilization by SDS follows biphasic kinetics. medchemexpress.comnih.gov This two-phase mechanism begins with an initial, slower phase where the accumulation of SDS monomers on the vesicle surface leads to events such as vesicle expansion. medchemexpress.comnih.gov This is attributed to the homogeneous incorporation of SDS into the outer layer of the membrane, which increases its curvature. medchemexpress.com

This initial phase is followed by a second, much more rapid phase characterized by fast lipid loss and the formation of mixed micelles. medchemexpress.comnih.gov Once the membrane is saturated with SDS, it reaches a breaking point, leading to the formation of pores and its complete disintegration. google.com The lipid and protein components of the original membrane are then incorporated into thermodynamically stable, soluble structures called mixed micelles, where the hydrophobic tails of both the lipids and the detergent are shielded from the aqueous environment. google.comehu.esmdpi.com

Micellization Behavior and Thermodynamics of Sodium Dodecyl Sulfate Systems

Determination and Factors Influencing Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter in the study of surfactant solutions, representing the concentration at which the formation of micelles becomes appreciable. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, these monomers begin to aggregate into micelles, leading to significant changes in the physicochemical properties of the solution, such as conductivity, surface tension, and light scattering.

Temperature Dependence of Sodium Dodecyl Sulfate (B86663) CMC

The critical micelle concentration of sodium dodecyl sulfate (SDS) in aqueous solutions exhibits a distinct dependence on temperature. Experimental evidence consistently shows a U-shaped relationship between CMC and temperature. scialert.netnailib.com Initially, as the temperature rises from a lower point, the CMC of SDS tends to decrease, reaching a minimum value at a specific temperature. researchgate.netajchem-a.com Beyond this minimum, a further increase in temperature leads to a corresponding increase in the CMC. nailib.comresearchgate.net

This behavior is a result of two opposing effects of temperature on the micellization process. The initial decrease in CMC with rising temperature is attributed to the endothermic nature of micelle formation at lower temperatures. nailib.com In this range, the increase in thermal energy favors the disruption of the structured water molecules surrounding the hydrophobic tails of the SDS monomers, which is an entropically driven process. However, as the temperature continues to increase, the kinetic energy of the surfactant molecules also increases, which can hinder their aggregation into stable micelles, thus causing the CMC to rise. researchgate.net

The temperature at which the minimum CMC occurs for SDS is typically around 25°C (298 K). researchgate.net Below this temperature, the formation of micelles is primarily an endothermic process, while above it, the process becomes exothermic. nailib.com

The following interactive table presents experimental data on the CMC of SDS at various temperatures, as determined by conductimetry.

| Temperature (K) | CMC (mM) |

| 284 | 8.4 |

| 288 | 8.2 |

| 293 | 8.0 |

| 298 | 8.2 |

| 303 | 8.2 |

| 308 | 8.4 |

| 313 | 8.7 |

| 323 | 9.2 |

| 333 | 9.2 |

| Data sourced from a 2011 study on the thermodynamics of SDS micellization. conicet.gov.ar |

Effects of Additives and Cosolvents on this compound Micellization

The micellization of this compound is significantly influenced by the presence of additives and cosolvents in the aqueous solution. These substances can alter the solvent properties and interact with the surfactant monomers or micelles, thereby affecting the CMC.

Cosolvents: The addition of organic cosolvents, such as ethylene (B1197577) glycol and methanol, generally leads to an increase in the CMC of SDS. dntb.gov.uaresearchgate.net This effect is primarily due to the increased solubility of the hydrophobic tail of the SDS monomer in the mixed solvent system, which disfavors the aggregation into micelles. researchgate.net For instance, as the concentration of ethylene glycol in an aqueous solution increases, the aggregation number of SDS micelles decreases. cdnsciencepub.com The change in the dielectric constant of the medium upon adding a cosolvent can also play a role; a decrease in the dielectric constant increases the mutual repulsion between the ionic head groups of the surfactant, which hinders micellization and raises the CMC. ijsr.net

Additives: The presence of electrolytes and other chemical compounds can have varied effects on the CMC of SDS.

Electrolytes: The addition of salts like aluminum nitrate (B79036) has been shown to decrease the CMC of SDS. chem-soc.si This is because the salt's counter-ions can screen the electrostatic repulsion between the negatively charged head groups of the SDS molecules, thereby promoting micelle formation at a lower concentration. researchgate.net

Organic Molecules: The presence of organic additives such as procaine (B135) hydrochloride can also influence the micellization of SDS. Studies have shown that the CMC of SDS decreases in the presence of procaine hydrochloride, indicating that the additive promotes micelle formation. ajchem-a.com

Thermodynamic Parameters of Micelle Formation

The process of micelle formation is governed by thermodynamic principles. The standard free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization provide insight into the spontaneity and driving forces of this self-assembly process. These parameters can be determined from the temperature dependence of the CMC. cdnsciencepub.com

Analysis of Standard Free Energy (ΔG°mic)

The standard Gibbs free energy of micellization (ΔG°mic) is a measure of the spontaneity of the micelle formation process. A negative value of ΔG°mic indicates that micellization is a spontaneous process. For this compound in aqueous solution, the ΔG°mic values are consistently negative across a range of temperatures, confirming the spontaneous nature of micelle formation. conicet.gov.arresearchgate.net

The magnitude of ΔG°mic becomes slightly more negative as the temperature increases, suggesting that the process becomes more favorable at higher temperatures within the studied range. conicet.gov.ar This spontaneity arises from the system's tendency to minimize the unfavorable contact between the hydrophobic tails of the surfactant and water molecules. umcs.pl

Evaluation of Standard Enthalpy (ΔH°mic)

The standard enthalpy of micellization (ΔH°mic) reflects the heat change associated with the formation of micelles. The sign and magnitude of ΔH°mic for SDS are temperature-dependent. At lower temperatures, the micellization of SDS is an endothermic process (positive ΔH°mic), while at higher temperatures, it becomes exothermic (negative ΔH°mic). researchgate.net This change is related to the temperature-dependent nature of the hydrophobic interactions.

The transition from an endothermic to an exothermic process occurs around the temperature of the minimum CMC. ajchem-a.com The negative enthalpy values at higher temperatures indicate that the aggregation process releases heat. conicet.gov.ar

Assessment of Standard Entropy (ΔS°mic)

While the aggregation of surfactant monomers into a more ordered micellar structure would suggest a decrease in entropy, the positive contribution from the release of water molecules typically dominates. conicet.gov.ar However, as the temperature increases, the degree of water structuring around the monomers decreases, leading to a smaller positive entropic contribution upon micellization. conicet.gov.ar Consequently, ΔS°mic tends to decrease with increasing temperature. conicet.gov.ar

The following interactive table provides the thermodynamic parameters for SDS micellization at various temperatures.

| Temperature (K) | ΔG°mic (kJ mol⁻¹) | ΔH°mic (kJ mol⁻¹) | ΔS°mic (J K⁻¹ mol⁻¹) |

| 284 | -20.4 | -0.6 | 70 |

| 288 | -20.7 | -2.1 | 65 |

| 293 | -21.1 | -4.1 | 58 |

| 298 | -21.2 | -6.2 | 50 |

| 303 | -21.6 | -8.3 | 44 |

| 308 | -21.7 | -10.3 | 37 |

| 313 | -21.8 | -12.5 | 30 |

| 323 | -22.1 | -16.7 | 17 |

| 333 | -22.3 | -21.0 | 4 |

| Data sourced from a 2011 study on the thermodynamics of SDS micellization. conicet.gov.ar |

Enthalpy-Entropy Compensation Phenomena in this compound Micellization

The micellization of this compound is governed by a delicate balance between enthalpic and entropic contributions, which exhibit a phenomenon known as enthalpy-entropy compensation. acs.org This principle describes a linear relationship between the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization over a range of temperatures. As temperature changes, the shifts in ΔH°mic and TΔS°mic counteract each other, resulting in a relatively small change in the Gibbs free energy of micellization (ΔG°mic). acs.orgconicet.gov.ar

As the temperature increases, the structured water layer around the monomers is naturally diminished, reducing the entropic gain upon micellization. conicet.gov.ar Consequently, the process becomes increasingly enthalpy-driven. acs.org The standard enthalpy of micellization (ΔH°mic) for SDS is typically negative (exothermic) at higher temperatures and can become positive (endothermic) at lower temperatures.

This relationship can be observed through the compensation temperature (Tc), which is the slope of a plot of ΔH°mic versus TΔS°mic. Studies have determined compensation temperatures for SDS in various aqueous environments. For instance, in the presence of the local anesthetic procaine hydrochloride, the Tc for SDS was found to be 307.7 ±1.63 K. ajchem-a.com The addition of cosolvents like methanol, ethylene glycol, and glycerol (B35011) also influences the thermodynamics, generally lowering both the enthalpy and entropy changes by reducing the solution's hydrophobicity. epa.govcityu.edu.hk Despite these changes, the compensation temperature often remains constant over a range of cosolvent concentrations. cityu.edu.hk

| Temperature (K) | ΔG°mic (kJ mol-1) | ΔH°mic (kJ mol-1) | TΔS°mic (kJ mol-1) |

|---|---|---|---|

| 298.15 | -37.5 | -1.5 | 36.0 |

| 303.15 | -37.6 | -3.0 | 34.6 |

| 308.15 | -37.7 | -4.5 | 33.2 |

| 313.15 | -37.8 | -6.0 | 31.8 |

| 318.15 | -37.9 | -7.5 | 30.4 |

Structural Characterization and Aggregation Phenomena of this compound Micelles

Determination of Micelle Aggregation Numbers

The aggregation number (Nagg) is a fundamental characteristic of a micelle, defined as the average number of surfactant monomers comprising a single micelle. wikipedia.org Several experimental techniques are employed to determine the Nagg for SDS, each with its own underlying principles.

Fluorescence Quenching (FQ): This is one of the most common methods. acs.org It involves introducing a fluorescent probe molecule (fluorophore) and a quencher into the micellar solution. nih.govjh.edu The principle relies on the assumption that the probe and quencher molecules are distributed among the micelles according to a statistical model, often Poisson statistics. jh.edu By measuring the decrease in fluorescence intensity as a function of quencher concentration, the micelle concentration can be determined. The aggregation number is then calculated using the total surfactant concentration, the critical micelle concentration (CMC), and the determined micelle concentration. jh.edu Both steady-state and time-resolved fluorescence quenching (TRFQ) techniques are used. csun.eduresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC can be used to determine Nagg by measuring the heat changes associated with the dilution of a concentrated surfactant solution, which causes micelles to break apart. wikipedia.orgacs.org Analysis of the resulting thermogram using mass-action models can yield the CMC, the enthalpy of micellization, and an estimate of the aggregation number. acs.org

Other methods include conductivity measurements, electron spin resonance (ESR) spectroscopy, and various scattering experiments. researchgate.netccmb.res.incsun.edu The aggregation number of SDS is not fixed; it is influenced by factors such as surfactant concentration, temperature, and ionic strength. jh.educsun.edu

| Technique | SDS Concentration | Added Salt (NaCl) | Temperature (°C) | Aggregation Number (Nagg) |

|---|---|---|---|---|

| Time-Resolved Fluorescence Quenching | ~10 x CMC | None | Not Specified | ~73 |

| Small-Angle Neutron Scattering | 50 mM | None | 25 | ~64 |

| Spin Probe (ESR) | 50 mM | None | Not Specified | ~60 |

| Spin Probe (ESR) | 50 mM | 0.1 M | Not Specified | ~80 |

| Spin Probe (ESR) | 50 mM | 0.4 M | Not Specified | ~125 |

| Small-Angle Neutron Scattering | 1 wt% (~35 mM) | None | 25 | 65 |

| Small-Angle Neutron Scattering | 1 wt% (~35 mM) | None | 60 | 48 |

Micelle Growth and Structural Transitions

Above the CMC, SDS initially forms roughly spherical micelles. ccmb.res.in However, these primary structures can undergo significant growth and morphological changes in response to environmental conditions. This phenomenon is driven by changes in the packing of the surfactant molecules, which is influenced by the interplay of hydrophobic interactions between the tails and electrostatic repulsion between the sulfate headgroups.

A key factor inducing micellar growth is the addition of salt (e.g., NaCl). The added counterions (Na+) screen the electrostatic repulsion between the negatively charged headgroups on the micelle surface. ccmb.res.in This reduction in repulsion allows the surfactant molecules to pack more closely, favoring a decrease in the curvature of the micelle surface. Consequently, the micelles grow and transition from a spherical to a more elongated, rod-like or cylindrical (prolate) structure. ccmb.res.inresearchgate.net This is commonly known as the sphere-to-rod transition. ccmb.res.in An abrupt change in properties, such as the 14N hyperfine coupling constant measured by spin-probe techniques, can be observed around an aggregation number of 130, which is attributed to this transition. csun.edu

Increasing the concentration of SDS itself can also promote slow micelle growth, even in the absence of added salt. csun.edu Studies using SANS have suggested that in the absence of added electrolyte, the aggregation number of SDS micelles grows as a function of the total SDS concentration. csun.edu

The addition of certain organic molecules, particularly medium- to long-chain alcohols (e.g., hexanol, octanol), can also induce structural transitions. aip.orgnih.gov These alcohol molecules can incorporate into the micelle, often locating at the micelle-water interface or within the core, altering the packing constraints and promoting growth. nih.gov At sufficient concentrations, these additives can cause transitions from spherical or ellipsoidal micelles to elongated structures and even to liquid crystal phases with lamellar structures. aip.org Conversely, short-chain alcohols like ethanol (B145695) and propanol (B110389) may reduce micelle size. aip.org

Advanced Research Methodologies and Applications of Sodium Dodecyl Sulfate

In Protein Biochemistry and Proteomics

The utility of sodium dodecyl sulfate (B86663) in protein analysis is extensive, primarily due to its denaturing properties. By disrupting the non-covalent bonds that maintain the secondary, tertiary, and quaternary structures of proteins, SDS effectively linearizes polypeptides. Furthermore, it coats the protein with a uniform negative charge, masking the intrinsic charge of the individual amino acids. This ensures that during electrophoresis, the migration of the protein-SDS complex is almost exclusively dependent on its molecular weight.

Advanced Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Methodologies

This compound-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their mass. bosterbio.com Advanced methodologies have been developed to enhance the resolution, accuracy, and downstream applications of this technique.

To achieve precise and reproducible protein separation, several parameters of the SDS-PAGE protocol can be optimized. ijisrt.comijisrt.com Key optimization strategies include the manipulation of gel composition, sample preparation, and electrophoretic conditions.

The concentration of polyacrylamide in the gel is a critical factor that determines the resolution of protein separation. ijisrt.com Higher concentrations of acrylamide (B121943) result in smaller pore sizes within the gel matrix, which is ideal for resolving low molecular weight proteins. bosterbio.com Conversely, lower acrylamide concentrations create larger pores, facilitating the separation of high molecular weight proteins. ijisrt.com

Gradient Gels: A significant advancement in gel composition is the use of gradient gels, which feature a continuous increase in polyacrylamide concentration from the top to the bottom of the gel. biocompare.combitesizebio.com This gradient of pore sizes allows for the effective separation of a broad range of protein sizes on a single gel. bitesizebio.comresearchgate.net As proteins migrate through a gradient gel, the leading edge of a protein band encounters a higher acrylamide concentration and is slowed down, while the lagging edge is in a lower concentration and moves faster. This effect results in the sharpening of protein bands and improved resolution. bitesizebio.com

| Gel Type | Acrylamide Concentration | Optimal Protein Molecular Weight Range | Key Advantage |

| Fixed Concentration | 4-8% | 200+ kDa | Better resolution for very large proteins. rockland.com |

| Fixed Concentration | 10% | 30-300 kDa | Good general-purpose separation. bosterbio.com |

| Fixed Concentration | 12% | 10-200 kDa | High resolution for smaller proteins. bosterbio.com |

| Fixed Concentration | 15% | 3-100 kDa | Ideal for very small proteins and peptides. bosterbio.com |

| Gradient Gel | 4-20% | 20-200 kDa | Broad separation range on a single gel. rockland.com |

Sample Preparation: Proper sample preparation is crucial for accurate protein characterization. This involves heating the protein sample in a buffer containing SDS and a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to ensure complete denaturation and reduction of disulfide bonds. ijisrt.com The amount of protein loaded onto the gel also requires optimization; overloading can lead to band distortion and smearing, while underloading may result in faint or undetectable bands. rockland.com

Electrophoretic Conditions: The voltage and temperature during electrophoresis can impact the quality of separation. Running the gel at a constant temperature, typically between 10°C and 20°C, is important for achieving even migration of proteins and preventing artifacts like "smiling," where the outer lanes migrate slower than the center lanes. rockland.com

The combination of SDS-PAGE with mass spectrometry (MS) is a powerful approach for identifying and characterizing proteins from complex mixtures in the field of proteomics. researchgate.netfrontiersin.org

GeLC-MS/MS: One of the most common workflows is Gel-enhanced Liquid Chromatography-Tandem Mass Spectrometry (GeLC-MS/MS). nih.govnusep.comspringernature.com In this method, a complex protein mixture is first separated by 1D SDS-PAGE. researchgate.net The entire gel lane is then excised and cut into several slices. nih.gov The proteins within each gel slice are subjected to in-gel digestion, typically with trypsin, to generate smaller peptide fragments. nih.gov These peptides are then extracted from the gel and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The fragmentation patterns of the peptides are used to determine their amino acid sequences, which are then matched against protein databases to identify the original proteins. nih.gov

| Step | Description |

| 1. Protein Separation | A complex protein mixture is separated by 1D SDS-PAGE. researchgate.net |

| 2. Gel Slicing | The entire gel lane is excised and cut into multiple slices. nih.gov |

| 3. In-Gel Digestion | Proteins within each gel slice are digested into smaller peptides using an enzyme like trypsin. nih.gov |

| 4. Peptide Extraction | The resulting peptides are extracted from the gel slices. |

| 5. LC-MS/MS Analysis | The extracted peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequences. nih.gov |

| 6. Protein Identification | The peptide sequences are searched against protein databases to identify the proteins present in the original sample. nih.gov |

Two-Dimensional SDS-PAGE (2D SDS-PAGE): For even greater resolution of complex protein mixtures, two-dimensional SDS-PAGE can be employed. nih.govcreative-proteomics.com In the first dimension, proteins are separated based on their isoelectric point (pI) through isoelectric focusing. nih.gov The resulting gel strip is then placed on top of a standard SDS-PAGE gel for the second dimension of separation based on molecular weight. creative-proteomics.comnih.gov This technique can resolve thousands of proteins from a single sample. nih.gov The individual protein spots can then be excised from the 2D gel and identified by mass spectrometry. researchgate.net

SDS-PAGE is a widely used and reliable method for assessing the purity and quality of protein samples. mtoz-biolabs.com By visualizing the protein bands on a stained gel, researchers can gain a clear indication of the homogeneity of their sample. mtoz-biolabs.com

A highly pure protein sample should ideally appear as a single band on an SDS-PAGE gel. The presence of multiple bands indicates the presence of contaminating proteins or degradation products. mtoz-biolabs.com The intensity of the primary protein band relative to any impurity bands can provide a semi-quantitative measure of purity. For more precise quantification, densitometry can be used to measure the intensity of each band and calculate the percentage of the target protein.

| Observation on SDS-PAGE Gel | Interpretation |

| A single, sharp band | High purity of the target protein. |

| Multiple distinct bands | Presence of contaminating proteins. |

| Faint bands below the main band | Potential protein degradation. |

| Bands at higher molecular weights | Possible protein aggregation or oligomerization. |

| Smeared or streaky bands | Potential protein precipitation or overloading of the sample. rockland.com |

SDS-PAGE is a fundamental and critical first step in the Western blotting technique. neobiotechnologies.comjacksonimmuno.comspringernature.com Western blotting is used to detect specific proteins within a complex mixture. neobiotechnologies.comnovusbio.com The process begins with the separation of proteins by SDS-PAGE as described previously. novusbio.commblbio.com

Following electrophoresis, the separated proteins are transferred from the polyacrylamide gel to a solid support membrane, typically made of nitrocellulose or polyvinylidene difluoride (PVDF). novusbio.comjacksonimmuno.comthermofisher.com This transfer is usually achieved by applying an electric current, which causes the proteins to migrate out of the gel and onto the membrane, creating a replica of the protein separation pattern. jacksonimmuno.com Once the proteins are immobilized on the membrane, the membrane is incubated with a primary antibody that specifically binds to the target protein. novusbio.com A secondary antibody, which is conjugated to a detectable enzyme or fluorescent molecule and recognizes the primary antibody, is then added. novusbio.com The signal generated by the secondary antibody allows for the visualization of the specific target protein. mblbio.com

Capillary Electrophoresis with this compound (CE-SDS)

Capillary Electrophoresis with this compound (CE-SDS) is a modern, automated alternative to traditional slab-gel SDS-PAGE. mtoz-biolabs.comsciex.com It combines the principles of SDS-protein complex separation with the high resolution and efficiency of capillary electrophoresis. mtoz-biolabs.com In CE-SDS, the separation occurs within a narrow capillary filled with a sieving polymer matrix and an electrolyte solution containing SDS. mtoz-biolabs.com

CE-SDS offers several advantages over traditional SDS-PAGE, including:

Automation and High Throughput: CE-SDS systems are fully automated, reducing hands-on time and improving reproducibility. bio-techne.combio-techne.com

Quantitative Analysis: The use of online detectors, such as UV or fluorescence detectors, allows for direct and accurate quantification of protein peaks, eliminating the need for gel staining and densitometry. mtoz-biolabs.combio-techne.comresearchgate.netrsc.org

Higher Resolution and Sensitivity: CE-SDS can provide superior resolution of protein fragments and isoforms compared to SDS-PAGE. bio-techne.comresearchgate.netrsc.orgsciex.com

Reduced Sample and Reagent Consumption: The capillary format requires significantly smaller volumes of sample and reagents. americanlaboratory.com

CE-SDS has become a key analytical technique in the biopharmaceutical industry, particularly for the characterization and quality control of monoclonal antibodies (mAbs). nih.govsciex.comnih.gov It is used to assess the purity, stability, and heterogeneity of these therapeutic proteins. nih.gov For instance, CE-SDS can be used to quantify the levels of intact mAb, as well as fragments and aggregates that may arise during manufacturing or storage. nih.govnist.gov

| Feature | SDS-PAGE | CE-SDS |

| Platform | Slab gel | Capillary |

| Separation Matrix | Polyacrylamide gel | Sieving polymer in solution |

| Automation | Manual or semi-automated | Fully automated bio-techne.combio-techne.com |

| Quantification | Indirect (staining and densitometry) | Direct (online UV or fluorescence detection) mtoz-biolabs.combio-techne.com |

| Resolution | Good | High to very high bio-techne.comresearchgate.netsciex.com |

| Analysis Time | Hours | Minutes per sample bio-techne.com |

| Throughput | Low to moderate | High |

| Reproducibility | Operator-dependent | High bio-techne.com |

| Primary Application | Qualitative and semi-quantitative analysis | Quantitative purity and heterogeneity analysis researchgate.netrsc.org |

Role in Protein Solubilization and Isolation of Fibrillar Proteins

This compound is a powerful tool in protein research, primarily due to its ability to denature and solubilize proteins. By disrupting non-covalent bonds, SDS unfolds the complex secondary and tertiary structures of proteins into a linear form. acs.org This denaturation process is crucial for various analytical techniques, most notably this compound-Polyacrylamide Gel Electrophoresis (SDS-PAGE). In SDS-PAGE, the surfactant coats proteins with a uniform negative charge, ensuring that their migration through the gel is based solely on their molecular weight. acs.orgschoolspecialty.com

This solubilizing power of SDS is particularly valuable in the study of fibrillar proteins, such as amyloid fibrils, which are associated with numerous neurodegenerative diseases. Many amyloid fibrils exhibit resistance to SDS to varying degrees, a property that facilitates their isolation from other cellular proteins that are more susceptible to the detergent. spectrumchemical.com A common methodology for purifying amyloid plaque cores from brain tissue involves homogenization followed by sucrose (B13894) density-gradient ultracentrifugation to enrich the plaque fractions. Subsequent washing with SDS helps to remove non-amyloid proteins, yielding a highly purified sample of amyloid fibrils for further analysis. researchgate.netsigmaaldrich.com This process allows researchers to study the structure and composition of these disease-related protein aggregates. researchgate.net For instance, this technique has been instrumental in the proteomic analysis of amyloid fibrils in Alzheimer's disease. researchgate.net

Below is a table summarizing the key steps in the SDS-based isolation of amyloid fibrils from brain tissue:

| Step | Description | Purpose |

| 1. Homogenization | Brain tissue is mechanically disrupted to release cellular components. | To create a uniform mixture for subsequent separation. |

| 2. Sucrose Density-Gradient Ultracentrifugation | The homogenate is layered on a sucrose gradient and centrifuged at high speed. | To separate cellular components based on their density, enriching the amyloid plaque fraction. |

| 3. Detergent Washing | The enriched plaque fraction is washed with a solution containing this compound. | To solubilize and remove non-amyloid proteins and lipids, leaving the more resistant amyloid fibrils intact. |

| 4. Re-centrifugation | The sample is centrifuged again after washing. | To pellet the purified amyloid fibrils. |

| 5. Analysis | The purified fibrils are analyzed using techniques such as mass spectrometry or electron microscopy. | To identify the protein components and study the structure of the amyloid fibrils. |

In Analytical Chemistry

The unique properties of this compound have led to its widespread use in various analytical chemistry techniques, enhancing separation efficiency and enabling the analysis of a diverse range of compounds.

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a modification of capillary electrophoresis (CE). usbio.net It is particularly useful for the separation of neutral analytes, which cannot be resolved by conventional CE. wikipedia.org In SDS-MEKC, SDS is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. usbio.netwikipedia.org These micelles act as a pseudo-stationary phase, and analytes are separated based on their differential partitioning between the micelles and the surrounding aqueous buffer. usbio.net

The table below highlights some applications of SDS-MEKC:

| Analyte Class | Example Application | Reference |

| Environmental Pollutants | Analysis of 2,4,6-trinitrotoluene (B92697) (TNT) metabolites in anaerobic sludge. | |

| Pharmaceuticals | Separation of adrenaline and its precursors. | thermofisher.com |

| Food Components | Separation of polyphenolic compounds. | |

| Biomolecules | Separation of dansylated amino acids. | thermofisher.com |

This compound plays a significant role in various analytical methods for monitoring environmental pollutants. Its surfactant properties are utilized to enhance the detection and quantification of various contaminants in environmental samples. For instance, whole-cell biosensors have been developed for the detection of SDS in aqueous solutions, which is important as SDS itself can be an environmental pollutant at high concentrations. These biosensors can rapidly and reliably determine the concentration of alkyl sulfates, with detection limits lower than the official requirements for potable and process water.

Furthermore, SDS is used in spectrophotometric methods for the determination of anionic surfactants in wastewater. In one such method, SDS forms an ion-association complex with a cationic dye, which can then be extracted into an organic solvent and quantified by measuring its absorbance. This technique provides a simple and rapid means of monitoring the levels of anionic surfactants in industrial and domestic wastewater.

In forensic science, this compound is a crucial reagent in the analysis of biological evidence. Its primary application is in the preparation of samples for DNA analysis and protein profiling. SDS is a key component of lysis buffers used to break open cells and release DNA and RNA. It effectively disrupts cell membranes and denatures proteins, including enzymes that could degrade the nucleic acids, thereby preserving the integrity of the genetic material for subsequent analysis.

The protein-denaturing properties of SDS are also fundamental to the forensic application of SDS-PAGE. This technique is used to separate proteins from biological samples, which can be important for certain forensic investigations. By separating proteins based on their size, forensic scientists can analyze protein profiles from different samples to look for similarities or differences.

The use of SDS in these foundational molecular biology techniques is integral to many aspects of forensic science, contributing to the generation of reliable and reproducible results in the analysis of forensic evidence.

In Pharmaceutical and Drug Delivery Research

The ability of this compound to form micelles and solubilize poorly water-soluble compounds makes it a subject of significant interest in pharmaceutical and drug delivery research.

The solubilization of poorly soluble drugs is a major challenge in pharmaceutical formulation. SDS micelles provide a microenvironment that can significantly enhance the aqueous solubility of hydrophobic drugs. Above the critical micelle concentration, SDS monomers self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. This hydrophobic core can encapsulate nonpolar drug molecules, effectively dissolving them in the aqueous medium.

The location of a drug molecule within an SDS micelle depends on its polarity. Highly hydrophobic drugs are typically located in the hydrocarbon core of the micelle. Amphiphilic drugs may be oriented with their hydrophobic part in the core and their polar part at the micelle-water interface. The solubilization capacity of SDS micelles is influenced by factors such as the chemical structure of the drug and the surfactant, as well as the temperature and pH of the solution.

Research has shown that SDS can enhance the dissolution of poorly soluble drugs by creating a high local concentration of the surfactant at the solid-liquid interface, which in turn solubilizes the drug. This leads to a steeper concentration gradient and a faster dissolution rate. The interaction of SDS with other components in a formulation, such as bile salts and phospholipids (B1166683) in biorelevant media, can also influence drug solubilization by forming mixed micelles.

The table below summarizes the proposed mechanisms of drug solubilization by SDS micelles:

| Mechanism | Description | Consequence |

| Encapsulation in Micellar Core | Hydrophobic drug molecules are partitioned into the nonpolar core of the SDS micelle. | Increased apparent solubility of the drug in the aqueous phase. |

| Interfacial Solubilization | Amphiphilic drug molecules are incorporated at the interface between the micellar core and the aqueous phase. | Enhanced solubility and potential for specific interactions with the surfactant headgroups. |

| High Local Surfactant Concentration | At the surface of a solid drug particle, a high concentration of SDS promotes localized solubilization. | Increased dissolution rate of the drug. |

| Mixed Micelle Formation | SDS can interact with other amphiphilic molecules (e.g., bile salts) to form mixed micelles with altered solubilization properties. | Potentially synergistic effects on drug solubility. |

Quantitative Modeling of Drug-Micelle Binding and Prediction

The interaction between drugs and this compound (SDS) micelles is a critical factor in drug delivery systems, influencing the solubility, stability, and bioavailability of pharmaceutical compounds. Quantitative modeling of this binding process allows for the prediction of how a drug will partition between the aqueous phase and the micellar phase. This partitioning behavior is described by the partition coefficient (Kmw or log P), which is the ratio of the concentration of the drug in the micelle to its concentration in the bulk aqueous medium at equilibrium. ub.eduresearchgate.net

Several computational methodologies have been developed to predict these partition coefficients. One approach utilizes Density-Functional Theory (DFT) calculations to determine the free energy of a molecule in different solvent environments, thereby identifying solvents with physicochemical properties similar to SDS micelles. ub.eduresearchgate.netmdpi.com For instance, a study involving 63 molecules found that a propan-1-ol/water system was the most suitable for estimating the partition coefficient for SDS micelles. ub.eduresearchgate.netmdpi.com This method offers a significantly faster alternative to classical molecular dynamics simulations. ub.edumdpi.com

Another predictive method is the fragmental constant approach (FCA), which calculates the micelle-water partition coefficient by summing the contributions of the individual atomic or molecular fragments of a solute. nih.gov This model is expressed as:

log Kmw = Σaifi + ΣkiCm

where ai is the number of fragments of type i, fi is the fragmental constant for that fragment, and the second term accounts for correction factors due to intramolecular effects. nih.gov This approach has shown good agreement with experimentally determined partition coefficients for a wide range of aromatic and aliphatic compounds, including complex drug molecules. nih.gov

Micellar electrokinetic chromatography (MEKC) is an experimental technique used to determine the partition coefficients of compounds in micellar solutions. ub.eduresearchgate.net The retention factor (k) in MEKC is directly related to the partition coefficient (Kmw) and the phase ratio (φ) by the equation k = Kmwφ. nih.gov

Below is a table showcasing experimental partition coefficients (Log PSDS) for a selection of compounds in SDS micelles, as determined from MEKC experiments.

Table 1: Experimental Partition Coefficients of Various Compounds in SDS Micelles

| Compound | Log PSDS |

|---|---|

| Ethylbenzene | 2.71 |

| Propylbenzene | 3.20 |

| Butylbenzene | 3.70 |

| 1-phenylethanone | 2.08 |

| 1-phenylpropan-1-one | 2.41 |

| 1-phenylbutan-1-one | 2.77 |

| 1-phenylpentan-1-one | 3.18 |

| 1-phenylheptan-1-one | 4.17 |

| Furan | 1.26 |

| 2-nitroaniline | 2.16 |

| 2,3-benzofuran | 2.44 |

| Diphenylmethanone | 3.25 |

| Benzamide | 1.60 |

| 2,3-dimethylphenol | 2.31 |

Data sourced from MEKC experiments with 40 mM SDS micelles solution in 20 mM phosphate (B84403) buffer at pH 7 at 25°C. researchgate.net

Stabilization of Drug Cocrystal Suspensions

Drug cocrystals, which are crystalline structures composed of an active pharmaceutical ingredient (API) and a coformer, can enhance the solubility and dissolution rate of poorly soluble drugs. nih.gov However, in aqueous suspensions, cocrystals can be unstable and convert back to the less soluble, stable form of the drug, thus diminishing their therapeutic advantage. researchgate.net this compound has been investigated as a stabilizing agent to prevent this precipitation and maintain the supersaturated state of the drug. researchgate.net

The primary mechanism by which SDS stabilizes cocrystal suspensions is through the prevention of crystal agglomeration. mdpi.comresearchgate.net As an anionic surfactant, SDS adsorbs onto the surface of the drug nanocrystals, imparting a negative charge. mdpi.comresearchgate.net This leads to electrostatic repulsion between the particles, which hinders their aggregation. mdpi.comresearchgate.net This stabilization is crucial, as the dissolution rate of larger, agglomerated cocrystals may not be sufficient to overcome the precipitation process at the crystal surface. nih.gov

Furthermore, SDS can solubilize the neutral form of the drug within its micelles. researchgate.net This solubilization capacity helps to keep the drug in solution, further preventing its precipitation. researchgate.net The use of surfactants like SDS can therefore impart thermodynamic stability to cocrystals that would otherwise convert to the parent drug in an aqueous environment. mdpi.com

For instance, in the case of rutin (B1680289) nanocrystals prepared by freeze-drying, 0.2% (w/w) SDS was used as a stabilizer, effectively limiting particle aggregation through electrostatic repulsion. mdpi.com Similarly, for basic APIs, while agglomeration in acidic gastric media can be an issue with anionic surfactants, the choice of stabilizer is critical. For some drugs, this agglomeration may be irreversible with SDS. pharmaexcipients.com

The effectiveness of SDS in stabilizing cocrystal suspensions can be predicted through simulations. By combining methods for predicting the solubility product of cocrystals with the predicted drug-micelle binding constants, it is possible to simulate solubility-pH profiles of cocrystal systems in the presence of SDS. researchgate.net These simulations can help identify favorable conditions for experiments where SDS can stabilize cocrystal suspensions against drug precipitation over a specific pH range. researchgate.net

Impact of this compound on Solid Dispersion Formulations

Amorphous solid dispersions (ASDs) are a common strategy to improve the bioavailability of poorly soluble drugs by dispersing the drug in a polymer matrix in an amorphous state. bohrium.comnih.gov this compound can be incorporated into these formulations to further enhance drug release, particularly at higher drug loadings. bohrium.comnih.gov

One of the key impacts of SDS in ASDs is its ability to increase the "limit of congruency" (LoC). The LoC is the drug loading threshold below which rapid and complete release of both the drug and the polymer is achieved. bohrium.comnih.gov For some drugs, especially those with a high glass transition temperature (Tg), the LoC can be quite low. The addition of SDS can act as a plasticizer, which may facilitate the release of the polymer from the ASD, thereby increasing the LoC. bohrium.comnih.gov

In a study with atazanavir-copovidone ASDs, the addition of 5% w/w of SDS doubled the LoC from 5% to 10% drug loading. bohrium.comnih.gov This resulted in a more than 30-fold increase in the total drug release compared to the binary ASD without the surfactant. bohrium.comnih.gov

The proposed mechanism for this enhanced dissolution involves the creation of a high local concentration of SDS at the solid-liquid interface as the solid dispersion dissolves. aliyuncs.comnih.gov This high concentration of SDS solubilizes the drug at the interface, creating a steeper concentration gradient and leading to faster dissolution. aliyuncs.comnih.gov This effect is primarily a kinetic phenomenon, as the total amount of SDS in the formulation may only cause a minor increase in the bulk solubility of the drug. aliyuncs.comnih.gov

However, the impact of SDS is not universally beneficial for all ASDs. In some cases, SDS can promote the crystallization of the amorphous drug from the suspension. nih.gov For example, in aqueous suspensions of celecoxib (B62257) amorphous solid dispersions with hydroxypropylmethylcellulose (B13716658) acetate (B1210297) succinate, SDS was found to promote crystallization. nih.gov This effect is related to the surfactant's influence on the nucleation behavior of the drug and its tendency to promote the leaching of the drug from the solid dispersion particle into the surrounding medium. nih.gov Therefore, the choice of surfactant is critical to prevent the failure of amorphous solid dispersions through drug crystallization. nih.gov

In Materials Science

Influence of this compound on Composite Material Properties

This compound plays a significant role in modifying the properties of composite materials by influencing the interfacial adhesion between the filler and the matrix. Its effects on mechanical and thermal properties are dependent on its concentration and the specific components of the composite.

In chitosan-based composite films, SDS binds to the chitosan (B1678972) through electrostatic interactions between the sulfate groups of SDS (–SO4−) and the protonated amino groups of chitosan (–NH3+), forming an ionically cross-linked film. nih.gov This cross-linking increases the glass transition temperature (Tg) of the films. nih.gov The mechanical properties of these films are closely related to the SDS content. At low concentrations (around 2%), the mechanical properties are poor because significant cross-linking does not occur. nih.gov However, at moderate concentrations, the mechanical properties are significantly improved. nih.gov Conversely, excessive SDS can make the composite films hard and brittle. nih.gov